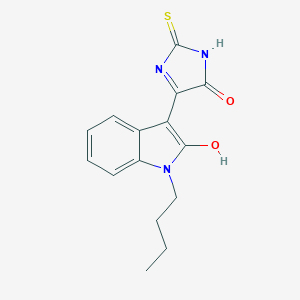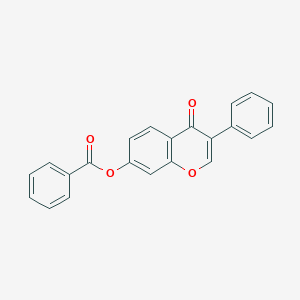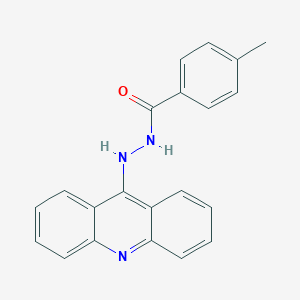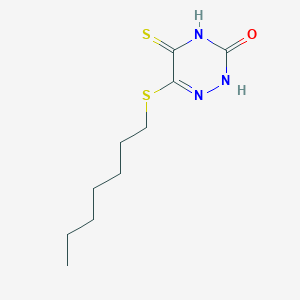![molecular formula C20H25N3O2 B379756 (1Z)-1-(4-METHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-IMINE](/img/structure/B379756.png)
(1Z)-1-(4-METHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-IMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-1-(4-METHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-IMINE: is a complex organic compound that features a combination of methoxyphenyl and piperazine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-(4-METHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-IMINE typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the methoxyphenyl intermediate through a series of reactions such as nitration, reduction, and methylation.
Piperazine Derivative Formation: The piperazine derivative is synthesized by reacting piperazine with appropriate reagents to introduce the methoxyphenyl group.
Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the piperazine derivative under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1Z)-1-(4-METHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-IMINE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its efficacy against different biological targets.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of (1Z)-1-(4-METHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-IMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenethylamine: A simpler compound with similar methoxyphenyl groups.
N-Methyl-4-methoxyphenethylamine: Another related compound with a methyl group attached to the nitrogen atom.
4-(2-Methoxyphenyl)piperazine: A compound with a similar piperazine structure.
Uniqueness
What sets (1Z)-1-(4-METHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-IMINE apart is its unique combination of methoxyphenyl and piperazine groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C20H25N3O2 |
|---|---|
Poids moléculaire |
339.4g/mol |
Nom IUPAC |
(Z)-1-(4-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimine |
InChI |
InChI=1S/C20H25N3O2/c1-16(17-8-10-18(24-2)11-9-17)21-23-14-12-22(13-15-23)19-6-4-5-7-20(19)25-3/h4-11H,12-15H2,1-3H3/b21-16- |
Clé InChI |
NAHFLEZXDIVQIA-PGMHBOJBSA-N |
SMILES isomérique |
C/C(=N/N1CCN(CC1)C2=CC=CC=C2OC)/C3=CC=C(C=C3)OC |
SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=C(C=C3)OC |
SMILES canonique |
CC(=NN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379673.png)
![methyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379674.png)
![Ethyl 2-[({2-nitrophenoxy}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379675.png)
![4-[(1-Naphthylsulfonyl)amino]benzoic acid](/img/structure/B379677.png)


![Methyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379685.png)

![Methyl 2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379688.png)
![11-(1-pyrrolidinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B379690.png)

![11-(3,4-dimethylanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B379693.png)
![1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B379694.png)
![ethyl 2-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379696.png)
